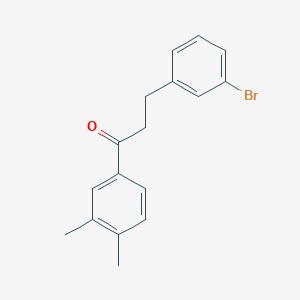

3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one

Description

3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a 3-bromophenyl group at position 3 and a 3,4-dimethylphenyl group at position 1. This compound is of interest due to its structural features, which include electron-withdrawing (bromine) and electron-donating (methyl) substituents.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYYQGYBOJCZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701209953 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-30-0 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the ketone group into a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products

Oxidation: 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propanoic acid.

Reduction: 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural analogs vary in substituent type, position, and backbone modifications, leading to differences in physical properties and molecular planarity. Key examples include:

Table 1: Physical and Structural Comparison

Notes:

- Dihedral Angles: The dihedral angle between aromatic rings in 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one (48.13°) indicates significant non-planarity, which reduces conjugation and affects electronic properties .

- Rf Values : Pyrazoline analogs with alkyloxy substituents (e.g., 4-butyloxyphenyl) exhibit Rf values of 0.87–0.89 in petroleum ether–ethyl acetate (4:1), suggesting moderate polarity .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : Bromine in the 3-position enhances electrophilicity, making the compound a candidate for nucleophilic substitution or cross-coupling reactions.

- Comparison with Trifluoromethyl Analogs : Compounds like 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one show higher polarity and stronger electron-withdrawing effects due to the CF₃ group, which may enhance binding in medicinal chemistry applications.

Biological Activity

3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one is an aromatic ketone notable for its unique molecular structure, which features a bromine atom and two methyl groups. This compound has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C17H17BrO

- CAS Number : 898761-55-2

- Molecular Weight : 317.22 g/mol

- Physical Properties :

- Boiling Point : 433.9°C

- Flash Point : 52.9°C

The presence of a bromine atom enhances the compound's reactivity, while the dimethyl substitutions influence its steric and electronic properties, potentially impacting its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one may exhibit various biological activities, including anticancer properties and enzyme inhibition. The mechanisms of action are likely related to receptor modulation and interactions with metabolic pathways.

Anticancer Activity

Several studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For example, brominated aromatic compounds have shown promise in targeting cancer cell pathways due to their ability to interact with enzymes and receptors involved in cell growth and apoptosis.

Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to cell proliferation and death.

Comparative Analysis of Similar Compounds

The following table summarizes the characteristics of compounds related to 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | C17H17BrO | Similar structure without bromine at position 3 |

| 3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one | C17H17BrO | Variation in substituents on the aromatic rings |

| 4-Bromo-2-methylphenyl)propan-1-one | C11H13BrO | Smaller size and different substitution pattern |

The uniqueness of 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one lies in its specific arrangement of substituents, which may enhance its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Limited direct studies on the biological activity of 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one exist; however, research on structurally related compounds provides insights into potential effects:

- Antitumor Effects : A study demonstrated that brominated phenolic compounds could inhibit tumor growth by inducing apoptosis in cancer cells through reactive oxygen species generation.

- Enzyme Interaction Studies : Research has shown that certain aromatic ketones can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one, and how can purity be maximized?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example:

- Friedel-Crafts acylation : React 3-bromobenzoyl chloride with 3,4-dimethylbenzene in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .

- Cross-coupling : Use Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a pre-functionalized 3,4-dimethylphenyl ketone precursor .

Purity optimization :- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

- Monitor by TLC and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using chemical shift databases. For example, the ketone carbonyl (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.8 ppm in ¹H NMR) .

- FT-IR : Identify C=O stretch (~1680–1700 cm⁻¹) and C-Br (~560–620 cm⁻¹) .

- Mass spectrometry (EI-MS) : Confirm molecular ion [M⁺] at m/z 316 (C₁₇H₁₅BrO⁺) .

Q. How does the compound’s solubility impact experimental design?

The compound is lipophilic (logP ~4.2) with poor aqueous solubility. For biological assays:

- Use DMSO as a solvent (≤1% v/v to avoid cytotoxicity).

- Pre-saturate buffer solutions (e.g., PBS) with the compound for kinetic studies .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- DFT calculations : Use B3LYP/6-311++G(d,p) basis set to model HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical (NLO) properties .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS .

Key findings :- The bromophenyl group enhances electron-withdrawing effects, lowering HOMO energy by ~0.8 eV compared to non-brominated analogs .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Single-crystal X-ray diffraction : Assign bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings (e.g., 15–25°) .

- Data interpretation : Use SHELX or OLEX2 software. Compare experimental data with DFT-optimized geometries to validate computational models .

Q. What strategies address contradictions in reported bioactivity data?

- Dose-response validation : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC₅₀ ± SEM).

- Control for degradation : Store compounds at –20°C under argon; monitor stability via LC-MS .

Example conflict : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay temperature variations (e.g., 25°C vs. 37°C) .

Q. How can nonlinear optical (NLO) properties be experimentally measured?

- Hyper-Rayleigh scattering (HRS) : Quantify first hyperpolarizability (β) using a Nd:YAG laser (1064 nm) .

- Comparative analysis : Benchmark against urea (β = 0.65 × 10⁻³⁰ esu) to assess enhancement (e.g., β = 2.1 × 10⁻³⁰ esu for this compound) .

Methodological Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low reaction yield | Optimize catalyst loading (e.g., 10 mol% Pd(PPh₃)₄ for Suzuki coupling) | |

| Spectral overlap in NMR | Use 2D NMR (COSY, HSQC) to resolve aromatic proton assignments | |

| Thermal degradation | Conduct DSC/TGA to identify safe handling temperatures (<150°C) | |

| Fluorescence interference | Quench background signals using time-gated detection in optical studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.